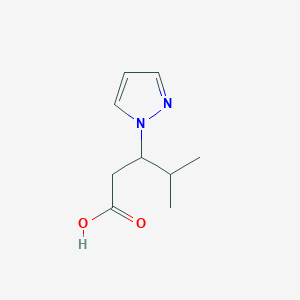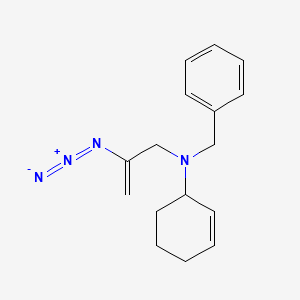
3,3-(Ethylenedioxy)-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-(Ethylenedioxy)-5 is a chemical compound characterized by the presence of an ethylenedioxy group attached to its molecular structure. This compound is often utilized in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-(Ethylenedioxy)-5 typically involves the reaction of ethylenedioxybenzene with specific nitriles in the presence of catalysts. For instance, a common method includes the condensation of 1,2-ethylenedioxybenzene with nitriles such as isobutylene oxide, isobutyraldehyde, or cyclohexanecarboxaldehyde in the presence of concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3,3-(Ethylenedioxy)-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
科学的研究の応用
3,3-(Ethylenedioxy)-5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It is utilized in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-(Ethylenedioxy)-5 involves its interaction with specific molecular targets and pathways. The ethylenedioxy group in its structure allows it to participate in various chemical reactions, influencing the activity of enzymes and other biomolecules. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in different applications.
類似化合物との比較
3,3-(Ethylenedioxy)-5 can be compared with other similar compounds, such as:
3,4-Ethylenedioxythiophene: A precursor to conductive polymers.
1-R-3,3-dialkyl-6,7-ethylenedioxy-3,4-dihydroisoquinolines: Compounds synthesized through a one-pot condensation reaction.
The uniqueness of this compound lies in its specific chemical structure and the versatility of its applications across various fields.
特性
分子式 |
C20H26O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
(1'R,5'S,9'S,10'S,13'S)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one |
InChI |
InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14-,17-,18-,20+/m0/s1 |
InChIキー |
BAMMJXIMVWLRCU-GYPRTHBGSA-N |
異性体SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CC[C@]45[C@@]3(O4)CCC6(C5)OCCO6 |
正規SMILES |
CC12CC=C3C(C1CCC2=O)CCC45C3(O4)CCC6(C5)OCCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)

![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)



![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)
![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)
![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)


